molecular formula C16H22N2O B2518412 N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide CAS No. 852136-99-3

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide

Cat. No.: B2518412
CAS No.: 852136-99-3
M. Wt: 258.365
InChI Key: VVXPTFAWAGMRSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide is a synthetic indole derivative designed for research use in medicinal chemistry and drug discovery. The compound features a pentanamide chain linked to a 1,2-dimethylindole scaffold, a structure of significant interest in pharmaceutical development. The indole nucleus is a privileged structure in medicinal chemistry, known for its widespread presence in bioactive molecules and its ability to interact with diverse biological targets . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a core structure for probing structure-activity relationships (SAR) . Its defined structure makes it suitable for library development in high-throughput screening campaigns aimed at identifying new lead compounds. Potential research applications, based on the known biological activities of indole derivatives, could include investigations into antiviral, anti-inflammatory, or antimicrobial agents, among other therapeutic areas . Researchers are exploring indole-based compounds for targeted protein degradation and as enzyme inhibitors, particularly against zinc-dependent aminopeptidases which are emerging targets in immunology and oncology . This product is intended for use in a controlled laboratory environment by qualified professionals. It is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(1,2-dimethylindol-5-yl)methyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c1-4-5-6-16(19)17-11-13-7-8-15-14(10-13)9-12(2)18(15)3/h7-10H,4-6,11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXPTFAWAGMRSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NCC1=CC2=C(C=C1)N(C(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide typically involves the reaction of 1,2-dimethylindole with a suitable pentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error .

Chemical Reactions Analysis

Types of Reactions

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and biological activities of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide with related compounds:

Compound Name Key Structural Features Biological Activity/Properties Reference
This compound (Target) 1,2-Dimethylindole, pentanamide, methylene linker Hypothesized enzyme inhibition, antimicrobial -
(R)-N-((1-(2-(1H-indol-3-yl)ethyl)-1H-1,2,3-triazol-4-yl)methyl)-5-(1,2-dithiolan-3-yl)pentanamide (Compound 97) Indole, triazole, dithiolane, pentanamide Potent BuChE inhibitor (IC50 = 0.72 µM)
N-{1-Methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}pentanamide Benzimidazole, piperazinyl, pentanamide Unknown; benzimidazoles often target receptors
N-(4-Methoxyphenyl)pentanamide Methoxyphenyl, pentanamide Anthelmintic (similar to albendazole), lower toxicity
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide Isoindoline dione, sulfamoyl, pyridine, pentanamide Structural complexity; potential enzyme inhibition
(S)-N-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-...pentanamide Tetrazole, biphenyl, pentanamide Antimicrobial activity (Gram-positive/-negative)
Key Observations:
  • Indole vs. Benzimidazole/Triazole : The target compound’s 1,2-dimethylindole group may offer distinct π-π stacking or hydrophobic interactions compared to benzimidazole () or triazole-containing analogs (). The triazole in Compound 97 enhances BuChE inhibition but reduces selectivity for AChE .
  • Pentanamide Role : The pentanamide moiety is conserved across multiple compounds, suggesting its role as a flexible linker or hydrogen-bonding contributor. In N-(4-methoxyphenyl)pentanamide, this group is associated with reduced toxicity while maintaining efficacy .

Pharmacological and Physicochemical Properties

  • Lipophilicity : The 1,2-dimethylindole group in the target compound likely enhances lipophilicity (logP ~3–4), favoring membrane permeability. This contrasts with sulfamoyl-containing analogs (), which may exhibit higher polarity.
  • Enzyme Inhibition : While the target compound’s activity is unconfirmed, structural similarities to Compound 97 suggest possible BuChE or AChE modulation. However, the absence of a triazole or dithiolane may reduce potency .

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